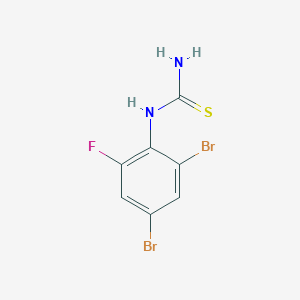

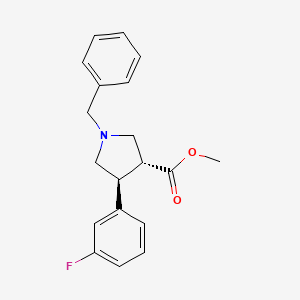

![molecular formula C12H15ClN2O2 B1434764 [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1803561-63-8](/img/structure/B1434764.png)

[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Novel methods have been developed to synthesize benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. These techniques enable the production of various substituted compounds, highlighting the adaptability and utility of benzofuran derivatives in synthesizing a range of chemical entities (Schlosser et al., 2015).

Antimicrobial Properties

Benzofuran-based compounds, particularly benzofuran-2yl-phenyl-methanones, have shown promising antibacterial and antifungal properties. Their structures have been extensively characterized, and their antimicrobial efficacy has been validated through in vitro evaluations, offering potential applications in addressing microbial infections (Shankar et al., 2016).

Antibacterial and Antifungal Activities

Fluorine-containing heterocycles incorporating benzofuran with dihydropyrazoles and dihydroisoxazoles have been synthesized and found to exhibit in vitro antibacterial and antifungal activities. The introduction of fluorine and the structural framework of benzofuran are instrumental in the antimicrobial efficacy of these compounds (Chundawat et al., 2013).

Enzyme Inhibition for Neurological Applications

Specific carbamates of phenols derived from benzofuran-2-one have demonstrated significant inhibitory activities against enzymes such as human acetylcholinesterase and butyrylcholinesterase. These findings suggest potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, where enzyme inhibition can play a crucial role in managing the disease's progression (Luo et al., 2005).

Antimicrobials and Antioxidants

Functionalized benzofuran-2-yl-pyrazole scaffolds have been synthesized and shown to possess antimicrobial and antioxidant activities. These compounds represent a new class of bioactive substances, offering valuable insights into the development of new treatments and preventive measures against infections and oxidative stress-related conditions (Rangaswamy et al., 2017).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been identified as a new class of vasorelaxant agents. Their synthesis and quantitative structure-activity relationship studies reveal significant vasodilatation properties, suggesting potential applications in treating cardiovascular conditions such as hypertension (Hassan et al., 2014).

Propiedades

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-7-10-6-11(14-16-10)8-1-2-12-9(5-8)3-4-15-12;/h1-2,5,10H,3-4,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZESUHLXELEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NOC(C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)

![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)

![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)

![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)